N-[3-(Methylsulfanyl)phenyl]thian-3-amine
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Overview
Description
N-[3-(Methylsulfanyl)phenyl]thian-3-amine is a chemical compound with the molecular formula C12H17NS2 and a molecular weight of 239.40 g/mol . This compound is characterized by the presence of a thian-3-amine group attached to a phenyl ring substituted with a methylsulfanyl group at the third position . It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylsulfanyl)phenyl]thian-3-amine typically involves the reaction of 3-(methylsulfanyl)aniline with thian-3-amine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-(Methylsulfanyl)phenyl]thian-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thian-3-amine group.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thian-3-amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[3-(Methylsulfanyl)phenyl]thian-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(Methylsulfanyl)phenyl]thian-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Methylsulfanyl)phenyl]thiolan-3-amine: Similar structure but with a thiolan ring instead of a thian ring.
3-(Methylsulfanyl)aniline: Lacks the thian-3-amine group, making it less complex.
Uniqueness
N-[3-(Methylsulfanyl)phenyl]thian-3-amine is unique due to the presence of both the thian-3-amine and methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NS2 |
---|---|
Molecular Weight |
239.4 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H17NS2/c1-14-12-6-2-4-10(8-12)13-11-5-3-7-15-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3 |
InChI Key |
ZSFHTDZXGYKPGM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2CCCSC2 |
Origin of Product |
United States |
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